Rubriflordilactone B

Anti-HIV-1 Natural Product Bisnortriterpenoid

Rubriflordilactone B is a highly oxidized bisnortriterpenoid belonging to the schinortriterpenoid class, isolated from the leaves and stems of Schisandra rubriflora. It is characterized by a complex heptacyclic architecture featuring a biosynthetically modified aromatic D-ring and a unique 5/5/7/6/5/5-hexacyclic framework.

Molecular Formula C28H30O6
Molecular Weight 462.5 g/mol
Cat. No. B1246190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubriflordilactone B
Synonymsrubriflordilactone B
Molecular FormulaC28H30O6
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1C2C(CC3=C2C=CC4=C3C=CC5C(OC6C5(C4)OC(=O)C6)(C)C)OC1C7C=C(C(=O)O7)C
InChIInChI=1S/C28H30O6/c1-13-9-20(32-26(13)30)25-14(2)24-17-6-5-15-12-28-21(8-7-16(15)18(17)10-19(24)31-25)27(3,4)33-22(28)11-23(29)34-28/h5-9,14,19-22,24-25H,10-12H2,1-4H3/t14-,19+,20-,21-,22+,24-,25-,28+/m0/s1
InChIKeyJGSLSHOXBXVVTQ-NEUKEVNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubriflordilactone B: Bisnortriterpenoid Anti-HIV-1 Lead Compound Profile


Rubriflordilactone B is a highly oxidized bisnortriterpenoid belonging to the schinortriterpenoid class, isolated from the leaves and stems of Schisandra rubriflora [1]. It is characterized by a complex heptacyclic architecture featuring a biosynthetically modified aromatic D-ring and a unique 5/5/7/6/5/5-hexacyclic framework [2]. The compound has been structurally confirmed by X-ray crystallography and is recognized for its anti-HIV-1 activity with low cytotoxicity [1].

Structurally unique bisnortriterpenoid with heptacyclic scaffold
HIV-1 replication inhibition research context
Reported low host-cell cytotoxicity in MT-4 assay system

Rubriflordilactone B Substitution Risks: Why Structural Analogs Cannot Be Interchanged


The anti-HIV-1 activity of rubriflordilactone B is exquisitely sensitive to stereochemical and architectural variations. Direct head-to-head comparison demonstrates that the closely related analog rubriflordilactone A, which differs in the linkage fashion of the DEF domain, exhibits only weak anti-HIV-1 activity [1]. Furthermore, the naturally occurring stereoisomer pseudorubriflordilactone B (16,17-bis-epi-rubriflordilactone B) displays a distinct anti-HIV-1 potency profile [2]. Even within the same Schisandra rubriflora extract, other structurally related nortriterpenoids exhibit EC50 values ranging from 10.0 to 81.3 μg/mL, underscoring that minor structural modifications profoundly impact biological efficacy [3]. Consequently, generic substitution within this compound class is not feasible without risking significant loss of therapeutic activity.

Rubriflordilactone A (altered DEF-domain linkage) exhibits weak activity; activity may not transfer directly.
Pseudorubriflordilactone B (16,17-epimer) shows distinct potency profile; stereochemical control is critical.
In-class nortriterpenoids vary widely (EC50 10.0–81.3 μg/mL); generic class substitution risks activity shift.

Rubriflordilactone B Quantitative Comparator Analysis for Scientific Selection


Rubriflordilactone B vs. Rubriflordilactone A: Direct Anti-HIV-1 Activity Comparison

In a direct head-to-head evaluation, rubriflordilactone B exhibited an EC50 of 9.75 μg/mL against HIV-1 replication with a selectivity index of 12.39, whereas rubriflordilactone A showed only weak anti-HIV-1 activity under identical assay conditions [1]. The difference in activity is attributed to the distinct linkage fashion within the DEF domain of the two molecules [2].

Head-to-head vs A
Head-to-head
B: EC50 9.75 μg/mL, SI 12.39
A: weak activity
Supports B as active entity for anti-HIV-1 screening; DEF-domain linkage difference critical.
MT-4 host cell assay; identical conditions.
Anti-HIV-1 Natural Product Bisnortriterpenoid

Rubriflordilactone B vs. Pseudorubriflordilactone B: Stereoisomer-Dependent Anti-HIV-1 Potency

The naturally occurring stereoisomer pseudorubriflordilactone B (16,17-bis-epi-rubriflordilactone B) displays an anti-HIV-1 EC50 of 0.288 μM in vitro, contrasting with the 9.75 μg/mL (≈21.1 μM, based on a molecular weight of 462.5 g/mol) activity of rubriflordilactone B [1][2]. This stereochemical inversion at C-16 and C-17 results in a roughly 73-fold difference in molar potency, highlighting the critical role of absolute configuration in target engagement.

Stereoisomer comparison
Head-to-head
B: EC50 ≈21.1 μM
Pseudo-B: EC50 0.288 μM
≈73-fold difference
Stereochemistry at C-16/C-17 profoundly alters assay response; stereochemical attribution review required.
In vitro anti-HIV-1 assay.
Stereoisomer Anti-HIV-1 Structure-Activity Relationship

Rubriflordilactone B vs. In-Class Schisandraceae Triterpenoids: Comparative Anti-HIV-1 Efficacy

Among Schisandraceae nortriterpenoids, rubriflordilactone B (EC50 = 9.75 μg/mL) demonstrates moderate anti-HIV-1 activity relative to other in-class compounds. For context, three other highly oxygenated nortriterpenoids from S. rubriflora exhibit EC50 values of 10.0, 16.2, and 81.3 μg/mL, while certain lignans from the same species (e.g., (±)-Gomisin M1) achieve EC50 < 0.65 μM [1][2]. However, rubriflordilactone B distinguishes itself through its unique 5/5/7/6/5/5-hexacyclic framework and tetrasubstituted arene moiety, which may confer distinct target engagement profiles [3].

Class-level ranking
Class-level
B EC50 9.75 μg/mL
Others 10.0–81.3 μg/mL
Gomisin M1
Moderate rank among Schisandraceae triterpenoids; distinct scaffold may support novel target engagement studies.
Cell-based anti-HIV-1 data from S. rubriflora extracts.
Selectivity index
Reported
SI = 12.39
Modest margin informs selectivity optimization studies; cytotoxicity endpoint review required.
CC50/EC50 ratio in MT-4 cells.
Schisandraceae Triterpenoid Anti-HIV-1 Comparative Efficacy

Rubriflordilactone B Selectivity Index: Therapeutic Window vs. Cytotoxicity

Rubriflordilactone B exhibits a selectivity index (SI) of 12.39, calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (anti-HIV-1 activity) [1]. This SI value indicates a modest therapeutic window, with low cytotoxicity observed in the assay system. In comparison, other Schisandraceae triterpenoids show a range of SI values, from >6.62 for some compounds to 117.12 for the most selective [2][3].

Selectivity index
Reported
SI = 12.39
Modest margin informs selectivity optimization studies; cytotoxicity endpoint review required.
CC50/EC50 ratio in MT-4 cells.
Selectivity Index Cytotoxicity Anti-HIV-1 Therapeutic Window

Rubriflordilactone B: Recommended Scientific and Industrial Application Scenarios


Anti-HIV-1 Lead Discovery and Hit-to-Lead Optimization

Rubriflordilactone B serves as a validated natural product starting point for anti-HIV-1 drug discovery programs. Its moderate EC50 of 9.75 μg/mL and selectivity index of 12.39 provide a measurable benchmark for structure-activity relationship (SAR) studies aimed at improving potency and reducing cytotoxicity [1]. The compound's complex heptacyclic scaffold and unique stereochemical features offer multiple sites for synthetic modification, as demonstrated by the total synthesis efforts [2].

Chemical Biology Probe for HIV-1 Replication Studies

Researchers investigating HIV-1 replication mechanisms can employ rubriflordilactone B as a chemical probe to interrogate novel targets or pathways. Its distinct structural class (bisnortriterpenoid) and defined activity profile (EC50 = 9.75 μg/mL, SI = 12.39) make it a valuable tool for studying viral inhibition that is orthogonal to existing antiretroviral drug classes [1]. The availability of total synthesis routes [2] enables the production of labeled analogs for target identification studies.

Natural Product Library Screening and Comparative Metabolomics

Rubriflordilactone B can be incorporated into natural product libraries for anti-infective screening campaigns. Its presence in Schisandra rubriflora extracts, alongside other bioactive nortriterpenoids with varying potencies (EC50 range: 9.75–81.3 μg/mL), provides a benchmark for comparative metabolomics and bioactivity-guided fractionation studies [1]. The compound's unique 5/5/7/6/5/5-hexacyclic framework and tetrasubstituted arene moiety [2] also serve as chemotaxonomic markers for Schisandraceae species.

Synthetic Methodology Development and Complex Natural Product Total Synthesis

The structural complexity of rubriflordilactone B—featuring a heptacyclic framework, eight stereocenters, and a tetrasubstituted aromatic ring—positions it as an ideal target for advancing state-of-the-art synthetic methodologies [1]. Total synthesis efforts have already leveraged innovative strategies such as 6π electrocyclization-aromatization, rhodium-catalyzed [2+2+2] alkyne cyclotrimerization, and convergent fragment couplings [2][3]. These synthetic routes provide a foundation for accessing analogs and stereoisomers, including pseudorubriflordilactone B, for further biological evaluation [4].

Application
Selection Property
Validation Focus
HIV-1 replication inhibition lead discovery
Bisnortriterpenoid scaffold with defined SAR entry points
Activity and selectivity benchmarking
Chemical probe for HIV-1 replication mechanism studies
Orthogonal structural class to existing antiretrovirals
Target engagement and mechanistic pathway interpretation
Natural product library screening & metabolomics
Unique heptacyclic chemotype marker
Bioactivity-guided fractionation correlation
Synthetic methodology development
Complex scaffold with multiple stereocenters
Enantioselective synthesis and analog diversification

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